Z-Ser-Ala-OH
Overview
Description
Z-Ser-Ala-OH, also known as N-[(phenylmethoxy)carbonyl]-L-seryl-L-alanine, is a chiral compound that has been synthesized by chemoenzymatic methods. It is a racemic mixture of the two enantiomers, Z-serine and L-serine. This compound is characterized by its specific rotation of -35.6° (c=1 in methanol) and is used primarily in research settings .
Mechanism of Action
Target of Action
Z-Ser-Ala-OH, a dipeptide, is likely to interact with a variety of targets in the body. The primary targets could be proteases , particularly serine proteases . These enzymes degrade a wide range of proteins and play vital roles in various biological processes . The interaction of this compound with these targets can influence their activity and subsequently affect the physiological processes they are involved in.
Biochemical Pathways
This compound, being a dipeptide, could potentially be involved in protein synthesis and degradation pathways. It might also play a role in the regulation of amino acid metabolism . For instance, it could influence the biosynthesis of 5-aminolevulinic acid (ALA) , an intermediate in the heme synthesis pathway . .
Pharmacokinetics
It might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
Given its potential interaction with serine proteases, it could influence various cellular processes regulated by these enzymes, such as protein degradation, cell signaling, and immune responses
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ser-Ala-OH can be synthesized through various chemoenzymatic methods. One common approach involves the use of acylase substrates for the enzymatic cleavage of beta-(1→4)-linked alpha-(1→2)-linked glycosidic bonds. This process produces oligosaccharides with alpha-(1→3)-linked alpha-(1→6)-linked glycosidic bonds . The hydrolysis of the ester group can also be carried out under acidic conditions to produce phenylacetates and phenylacetyls .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves precise control of reaction conditions to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-Ser-Ala-OH undergoes various chemical reactions, including hydrolysis, enzymatic cleavage, and aldol reactions. The hydrolysis of the ester group under acidic conditions is a notable reaction, leading to the formation of phenylacetates and phenylacetyls .
Common Reagents and Conditions
Hydrolysis: Acidic conditions are used to hydrolyze the ester group.
Enzymatic Cleavage: Acylase enzymes are employed to cleave glycosidic bonds.
Aldol Reactions: Aldol reactions can be facilitated using appropriate catalysts and conditions.
Major Products
The major products formed from these reactions include phenylacetates, phenylacetyls, and oligosaccharides with specific glycosidic linkages .
Scientific Research Applications
Z-Ser-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a chiral building block in organic synthesis.
Biology: The compound is utilized in studies involving enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the understanding of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Z-Ser-OH: A similar compound with a single amino acid residue.
Z-Ala-OH: Another related compound with alanine as the primary amino acid.
Fmoc-Ser(tBu)-OH: A protected form of serine used in peptide synthesis.
Uniqueness
Z-Ser-Ala-OH is unique due to its specific combination of serine and alanine residues, which allows it to participate in distinct enzymatic reactions and produce specific oligosaccharide products. Its chiral nature and specific rotation further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWOHWTBYMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318670 | |
Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-87-9 | |
Record name | NSC333744 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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